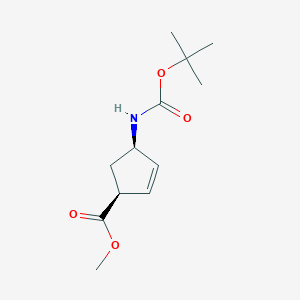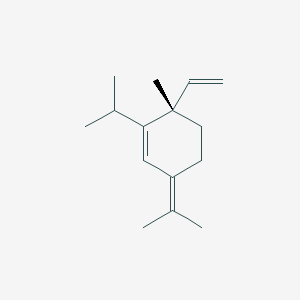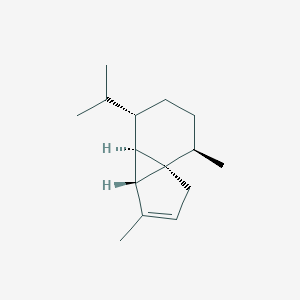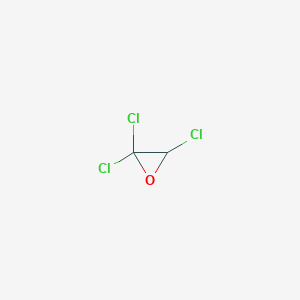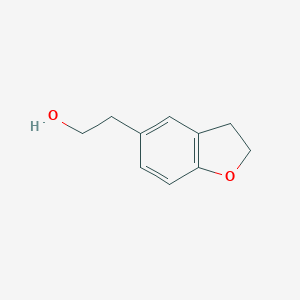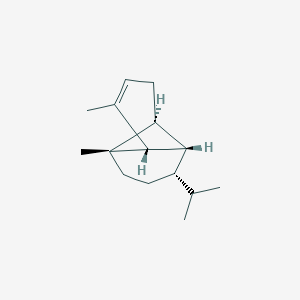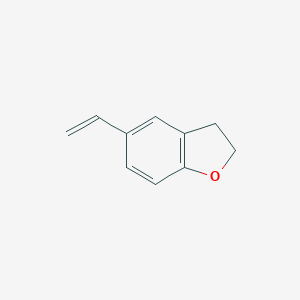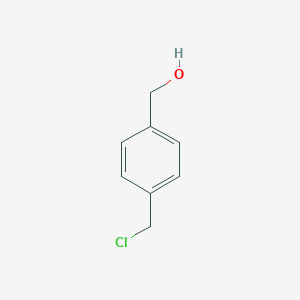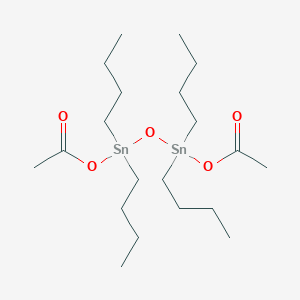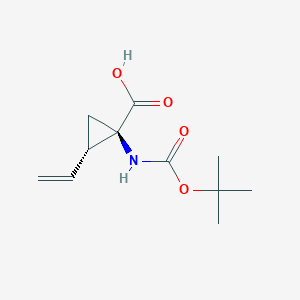
5-Brom-1-Naphthoesäure
Übersicht
Beschreibung
5-Bromo-1-naphthoic acid is a brominated naphthoic acid derivative, which is a compound of interest in various chemical syntheses and reactions. Although the provided papers do not directly discuss 5-Bromo-1-naphthoic acid, they do provide insights into similar brominated naphthalene compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactions of 5-Bromo-1-naphthoic acid.
Synthesis Analysis
The synthesis of brominated naphthalene compounds can be complex and often requires specific conditions for optimal yields. For instance, the synthesis of an intermediate of naproxen, which is structurally related to 5-Bromo-1-naphthoic acid, was achieved by bromination of 2-methoxynaphthalene with a brominating agent in the presence of hydrochloric acid, followed by acylation, Bucherer Berg's reaction, and hydrolysis, with an overall yield of 68% . This suggests that the synthesis of 5-Bromo-1-naphthoic acid could potentially follow a similar pathway, with careful optimization of reaction conditions to achieve high yields.
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives is characterized by the presence of a bromine atom attached to the naphthalene ring system, which can significantly influence the compound's reactivity and interactions. For example, the crystal structure of a related compound, S',5'-dimethylphenyl 3-bromo-4,6,7-trimethoxy-2-naphthoate, was determined to crystallize in a monoclinic space group, indicating the influence of substituents on the crystalline form . This information can be used to infer that 5-Bromo-1-naphthoic acid may also exhibit specific crystalline characteristics influenced by the bromine substituent and the carboxylic acid group.
Chemical Reactions Analysis
Brominated naphthalene compounds participate in various chemical reactions, often serving as intermediates or reactants in the synthesis of more complex molecules. The asymmetric Ullmann coupling reaction of chiral diol diesters of 1-bromo-2-naphthoic acid, which is closely related to 5-Bromo-1-naphthoic acid, demonstrated the induction of axial chirality in the product, highlighting the potential for stereoselective synthesis involving brominated naphthalene derivatives . This indicates that 5-Bromo-1-naphthoic acid could also be used in stereoselective reactions to produce chiral compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated naphthalene compounds are influenced by their molecular structure. For instance, the presence of a bromine atom can affect the compound's boiling point, density, and solubility. The crystal structure analysis of related compounds provides insights into the potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which could also be relevant for 5-Bromo-1-naphthoic acid . These interactions are crucial for understanding the compound's behavior in different environments and can affect its reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Hemmung des Strigolacton-Rezeptors zur Regulierung des Pflanzenwachstums
5-Brom-1-Naphthoesäure: Derivate wurden synthetisiert und als potenzielle Inhibitoren von Strigolacton-Rezeptoren bewertet . Diese Verbindungen können das Pflanzenwachstum regulieren, indem sie die Sprossverzweigung fördern, das Absterben von Blättern verzögern und die Stresstoleranz verbessern. Die Hemmung von Strigolacton-Rezeptoren kann auch den Befall durch parasitäre Unkräuter verhindern und so den Ernteertrag verbessern.
Zwischenprodukte der organischen Synthese
Die Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung von Phenyl-substituierten Naphthoesäureethylester-Derivaten . Diese Derivate sind entscheidend für die Entwicklung neuer Moleküle mit potenziellen Anwendungen in der Landwirtschaft und im Gartenbau.
Computerchemie und Molekülmodellierung
Die Verbindung ist auch in der Computerchemie relevant, wo sie in Molekülmodellierungsprogrammen verwendet werden kann, um ihre Wechselwirkungen mit anderen Molekülen zu simulieren . Diese Anwendung ist entscheidend, um das Verhalten der Verbindung in verschiedenen Umgebungen zu verstehen und ihre Reaktivität vorherzusagen.
Analytische Chemie
This compound: wird in der analytischen Chemie zur Entwicklung und Kalibrierung von analytischen Methoden wie NMR, HPLC, LC-MS und UPLC verwendet . Diese Techniken sind essenziell für die qualitative und quantitative Analyse chemischer Verbindungen.
Safety and Hazards
5-Bromo-1-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . In case of contact with eyes or skin, it is recommended to flush with copious amounts of water and seek medical attention .
Wirkmechanismus
Mode of Action
It is known that naphthoic acid derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthoic acid derivatives have been shown to interact with several biochemical pathways, potentially affecting cellular processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 25108, which could influence its bioavailability .
Result of Action
It is known that naphthoic acid derivatives can have various effects on cells, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-naphthoic acid. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 5-Bromo-1-naphthoic acid are not well-studied. It is known that the bromine atom in the molecule can potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, affecting gene expression, or altering cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 5-Bromo-1-naphthoic acid in animal models have not been studied. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Eigenschaften
IUPAC Name |
5-bromonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFXXNVLSUTKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351320 | |
| Record name | 5-bromo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16726-67-3 | |
| Record name | 5-bromo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



